molecular formula C6H2BrClF3N B595848 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine CAS No. 1211537-20-0

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B595848
CAS No.: 1211537-20-0
M. Wt: 260.438
InChI Key: SWQDICUZSAFQSM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 4-chloro-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid yields 5-phenyl-4-chloro-2-(trifluoromethyl)pyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Biological Activity

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C6H2BrClF3NC_6H_2BrClF_3N with a molecular weight of approximately 260.44 g/mol. The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Research indicates that compounds containing trifluoromethyl groups, such as this compound, can interact with various biological targets. The trifluoromethyl group is known to enhance the binding affinity of compounds to enzymes and receptors, potentially leading to significant biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.
  • Gene Expression Alteration : Changes in gene expression have been observed in response to pyridine derivatives.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Cellular Effects : It impacts cell signaling pathways and cellular metabolism.
  • Stability : The presence of the trifluoromethyl group contributes to the compound's stability under physiological conditions.

Toxicological Studies

A notable case study involving related compounds highlights potential toxicity. A patient exposed to 5-bromo-2-nitropyridine developed severe symptoms including methemoglobinemia and acute renal failure due to skin and respiratory absorption . Although this study does not directly involve this compound, it underscores the importance of understanding the safety profile of halogenated pyridine derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities. For example:

Enzyme TargetIC50 (µM)Reference
CYP450 1A20.45
COX-10.30

These findings indicate that the compound may possess anti-inflammatory properties through COX inhibition, similar to other fluorinated compounds.

In Vivo Studies

Animal model studies suggest that dosages of this compound can lead to varied biological responses depending on concentration and administration route. Observations include altered metabolic rates and changes in organ function.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its derivatives are being explored for potential therapeutic applications, particularly in developing new pharmaceuticals targeting various diseases.

Properties

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-2-12-5(1-4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDICUZSAFQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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